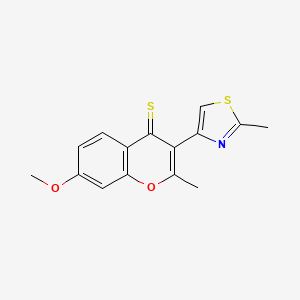

7-methoxy-2-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromene-4-thione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of chromene derivatives often involves strategies that enable the formation of the benzopyran core, followed by functionalization at specific positions to introduce desired substituents. For compounds similar to the one , a common synthetic approach might involve a multi-step reaction sequence starting from suitable precursors like salicylaldehydes or 2-hydroxyacetophenones, followed by condensation with reagents that introduce the thiazolyl and methyl groups, and cyclization to form the chromene core. For instance, Halim and Ibrahim (2021) explored the chemical transformation leading to structurally complex chromene derivatives, showcasing the diversity of synthetic routes available for such molecules (Halim & Ibrahim, 2021).

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by the presence of a fused benzene and pyran ring, with various substituents influencing their conformation and electronic properties. X-ray crystallography and spectroscopic methods such as NMR and IR are commonly employed to elucidate the structure, providing insights into the arrangement of atoms, the configuration of substituents, and intramolecular interactions. Studies like that by Wang et al. (2005) offer a glimpse into the structural elucidation of similar compounds, highlighting the importance of such analyses in understanding the compound's chemical behavior (Wang et al., 2005).

Chemical Reactions and Properties

Chromene derivatives participate in various chemical reactions, leveraging the reactivity of the pyran oxygen, the double bond in the pyran ring, and any functional groups present on the benzene ring or the substituents. They can undergo electrophilic aromatic substitution, nucleophilic addition, and cycloaddition reactions, among others. The presence of a thiazolyl group in the compound adds to its reactivity, potentially engaging in reactions that exploit the sulfur and nitrogen atoms' nucleophilic and electrophilic characteristics.

Physical Properties Analysis

The physical properties of chromene derivatives, including melting point, boiling point, solubility, and crystal structure, are influenced by the nature and position of their substituents. These properties are crucial for understanding the compound's behavior in different environments and for its formulation in potential applications. The detailed crystallographic study by Balić et al. (2021) on a related compound demonstrates the impact of molecular conformation and intermolecular interactions on the solid-state properties, providing valuable insights into the physical characteristics of such molecules (Balić et al., 2021).

Chemical Properties Analysis

The chemical properties of "7-methoxy-2-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromene-4-thione" can be inferred from studies on similar chromene derivatives. These compounds exhibit a range of chemical behaviors due to the electron-rich nature of the chromene core and the presence of heteroatoms in the substituents. They may show antioxidant, nucleophilic, or electrophilic properties based on the specific functional groups attached. The study by Mohareb and Abdo (2021) on the synthesis and evaluation of chromene derivatives for potential antiviral activity underscores the broad spectrum of chemical properties exhibited by compounds within this class (Mohareb & Abdo, 2021).

属性

IUPAC Name |

7-methoxy-2-methyl-3-(2-methyl-1,3-thiazol-4-yl)chromene-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S2/c1-8-14(12-7-20-9(2)16-12)15(19)11-5-4-10(17-3)6-13(11)18-8/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGNPUCBOLGKAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=S)C2=C(O1)C=C(C=C2)OC)C3=CSC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

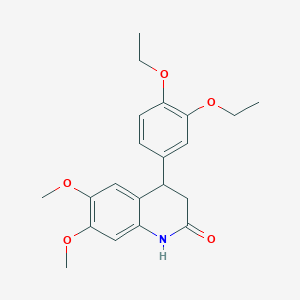

![7-(3,4-dimethoxyphenyl)-4-[4-(methylthio)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5591800.png)

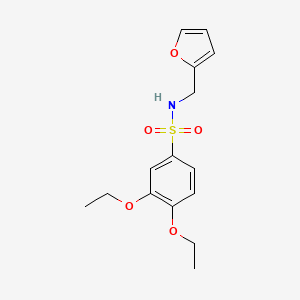

![2-(2-naphthyloxy)-N'-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5591805.png)

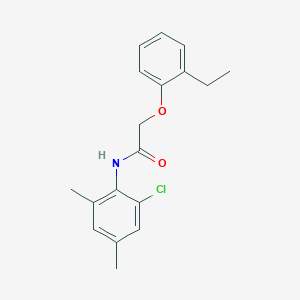

![3,6,6-trimethyl-1-[4-(trifluoromethoxy)phenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B5591810.png)

![4-(1H-imidazol-2-yl)-1-{[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B5591823.png)

![(4aR*,7aS*)-1-isobutyl-4-isonicotinoyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5591845.png)

![4-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-2,6-dimethylmorpholine](/img/structure/B5591876.png)

![5-(3,4-dimethoxyphenyl)-4-[(3-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5591884.png)

![N-benzyl-N-[(3-methyl-2-pyridinyl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5591901.png)

![benzaldehyde O-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5591904.png)